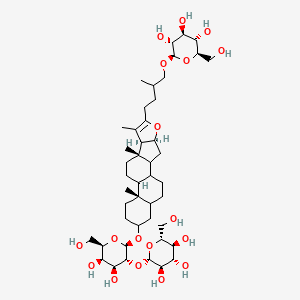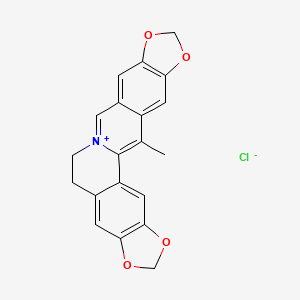![molecular formula C28H34FN3O4S B11935646 2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TD-0212 is an orally active compound that functions as a dual pharmacology antagonist of the angiotensin II type 1 receptor and an inhibitor of neprilysin. It has a pKi value of 8.9 for the angiotensin II type 1 receptor and a pIC50 value of 9.2 for neprilysin . This compound is primarily used in research settings to explore its potential therapeutic effects, particularly in the context of hypertension.
Preparation Methods
The synthesis of TD-0212 involves merging the structures of losartan, an angiotensin II type 1 receptor antagonist, and thiorphan, a neprilysin inhibitor . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods also remain confidential, but typically involve large-scale chemical synthesis under controlled conditions to ensure purity and consistency.
Chemical Reactions Analysis
TD-0212 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
TD-0212 has a wide range of scientific research applications:
Chemistry: It is used to study the dual inhibition of angiotensin II type 1 receptor and neprilysin, providing insights into the design of multifunctional drugs.
Biology: Researchers use TD-0212 to investigate its effects on cellular pathways and its potential to modulate biological processes.
Industry: TD-0212 is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
TD-0212 exerts its effects by simultaneously antagonizing the angiotensin II type 1 receptor and inhibiting neprilysin . This dual action leads to a reduction in blood pressure by blocking the vasoconstrictive effects of angiotensin II and preventing the breakdown of natriuretic peptides, which promote vasodilation. The molecular targets involved include the angiotensin II type 1 receptor and neprilysin, both of which play crucial roles in regulating blood pressure.
Comparison with Similar Compounds
TD-0212 is unique due to its dual inhibition of the angiotensin II type 1 receptor and neprilysin. Similar compounds include:
Losartan: An angiotensin II type 1 receptor antagonist.
Thiorphan: A neprilysin inhibitor.
Omapatrilat: A dual inhibitor of angiotensin-converting enzyme and neprilysin.
Compared to these compounds, TD-0212 offers the advantage of targeting both the angiotensin II type 1 receptor and neprilysin, potentially providing more effective blood pressure control with a lower risk of angioedema .
Properties
Molecular Formula |
C28H34FN3O4S |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid |
InChI |
InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m1/s1 |
InChI Key |
BSJZYWSFNCKCDR-RUZDIDTESA-N |
Isomeric SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@@H](CC(C)C)S |
Canonical SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11935565.png)

![rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11935585.png)

![N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B11935597.png)
![3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole](/img/structure/B11935599.png)


![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)

![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
